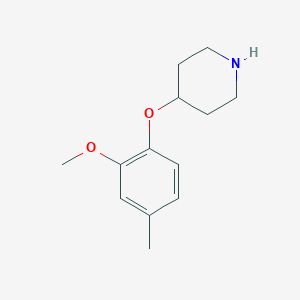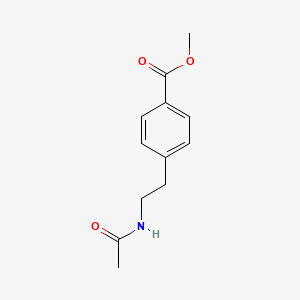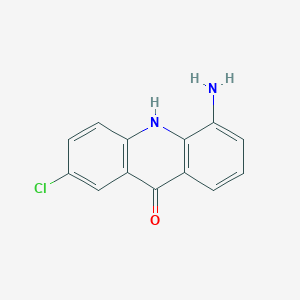
4-(2-Metoxi-4-metilfenoxi)piperidina
Descripción general
Descripción
“4-(2-Methoxy-4-methylphenoxy)piperidine” is a chemical compound with the linear formula C13H19O2N1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxy-4-methylphenoxy)piperidine” is represented by the linear formula C13H19O2N1 . The InChI key for this compound is JMADJKCDERWWSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-(2-Methoxy-4-methylphenoxy)piperidine” is a solid compound . Its molecular weight is 221.29 g/mol. Unfortunately, other specific physical and chemical properties are not available in the resources.Mecanismo De Acción
The mechanism of action of 4-(2-Methoxy-4-methylphenoxy)piperidine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-(2-Methoxy-4-methylphenoxy)piperidine has also been shown to inhibit the activity of certain enzymes involved in viral replication and fungal growth.
Biochemical and Physiological Effects:
4-(2-Methoxy-4-methylphenoxy)piperidine has been shown to have a number of biochemical and physiological effects. In addition to its antitumor, antiviral, and antifungal properties, 4-(2-Methoxy-4-methylphenoxy)piperidine has also been shown to exhibit anti-inflammatory and analgesic effects. 4-(2-Methoxy-4-methylphenoxy)piperidine has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-Methoxy-4-methylphenoxy)piperidine in lab experiments is its relative ease of synthesis. 4-(2-Methoxy-4-methylphenoxy)piperidine can be synthesized in a laboratory setting using relatively simple equipment and techniques. However, one of the main limitations of using 4-(2-Methoxy-4-methylphenoxy)piperidine in lab experiments is the lack of information regarding its toxicity and safety profile. Further research is needed to fully understand the potential risks associated with the use of 4-(2-Methoxy-4-methylphenoxy)piperidine in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(2-Methoxy-4-methylphenoxy)piperidine. One area of research that shows promise is the development of 4-(2-Methoxy-4-methylphenoxy)piperidine-based therapies for the treatment of cancer. 4-(2-Methoxy-4-methylphenoxy)piperidine has been shown to exhibit potent antitumor activity, and further research is needed to fully understand its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Methoxy-4-methylphenoxy)piperidine and its potential applications in the treatment of viral and fungal infections. Finally, more research is needed to fully understand the safety and toxicity profile of 4-(2-Methoxy-4-methylphenoxy)piperidine, particularly in the context of its use in lab experiments.
Aplicaciones Científicas De Investigación
Papel en el Descubrimiento de Fármacos
Los derivados de piperidina, incluyendo “4-(2-Metoxi-4-metilfenoxi)piperidina”, se están utilizando de diferentes maneras como agentes anticancerígenos, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, antialzheimer, antipsicóticos y/o anticoagulantes . Esto destaca la importancia del núcleo de piperidina en el campo del descubrimiento de fármacos .
Aplicaciones Anticancerígenas
Un estudio realizado por Arun et al. (2018) sintetizó un derivado de piperidina, 1-(2-(4-(Dibenzo[b,f]thiepin-10-il)fenoxi)etil)piperidina (DTPEP), a partir de Tamoxifeno (TAM). El efecto de DTPEP se ha observado tanto en células negativas para el Receptor de Estrógeno (ER) (MDA-MB-231) como en células positivas para ER (MCF-7) .
Aplicaciones Antimicrobianas
Los derivados de piperidina han mostrado propiedades antimicrobianas significativas. Se han utilizado en el desarrollo de nuevos agentes antimicrobianos, contribuyendo a la lucha contra las cepas bacterianas resistentes a los fármacos .
Aplicaciones Antivirales
Se ha encontrado que el núcleo de piperidina es eficaz en el desarrollo de fármacos antivirales. Estos compuestos pueden inhibir la replicación de varios virus, proporcionando un posible tratamiento para las infecciones virales .
Aplicaciones Antimaláricas
Los derivados de piperidina también se han utilizado en el desarrollo de fármacos antimaláricos. Su estructura química única les permite interferir con el ciclo de vida de los parásitos de la malaria, ofreciendo un enfoque prometedor para combatir la malaria .
Aplicaciones Antiinflamatorias y Analgésicas
Se ha encontrado que los derivados de piperidina poseen propiedades antiinflamatorias y analgésicas. Pueden reducir la inflamación y aliviar el dolor, lo que los hace útiles en el tratamiento de afecciones como la artritis .
Safety and Hazards
This compound is classified under GHS07. It has hazard statements H315 - H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264 - P280 - P280 - P332 + P313 - P337 + P313 - P362 + P364 . It’s classified as Eye Irrit. 2 - Skin Irrit. 2 under hazard classifications .
Propiedades
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-3-4-12(13(9-10)15-2)16-11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMADJKCDERWWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589369 | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-21-3 | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide](/img/structure/B1627731.png)


![1-[(Prop-2-en-1-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627735.png)
![1-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627739.png)
![5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627741.png)




